(2E)-2-cyano-N-cyclopentyl-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide
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Overview
Description
(2E)-2-cyano-N-cyclopentyl-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a cyclopentyl group, and a pyrido[1,2-a]pyrimidin-4-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-cyclopentyl-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the cyano and cyclopentyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-N-cyclopentyl-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the cyano group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
(2E)-2-cyano-N-cyclopentyl-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, including anti-cancer or anti-inflammatory properties.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-N-cyclopentyl-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar ester functional group, used in various chemical syntheses.
Acetylacetone: Another compound with keto-enol tautomerism, used in coordination chemistry and as a building block.
Uniqueness
(2E)-2-cyano-N-cyclopentyl-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide is unique due to its complex structure, which includes multiple functional groups and a fused ring system
Properties
Molecular Formula |
C24H22N4O4 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(E)-2-cyano-N-cyclopentyl-3-[2-(2-methoxyphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide |
InChI |
InChI=1S/C24H22N4O4/c1-31-19-10-4-5-11-20(19)32-23-18(24(30)28-13-7-6-12-21(28)27-23)14-16(15-25)22(29)26-17-8-2-3-9-17/h4-7,10-14,17H,2-3,8-9H2,1H3,(H,26,29)/b16-14+ |
InChI Key |
RYRXCPBNESOHRA-JQIJEIRASA-N |
Isomeric SMILES |
COC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NC4CCCC4 |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NC4CCCC4 |
Origin of Product |
United States |
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